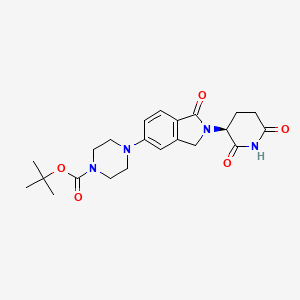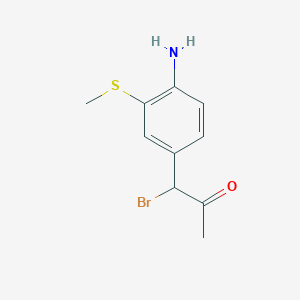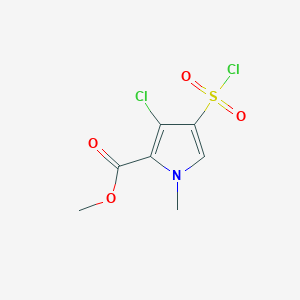
Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with chloro, chlorosulfonyl, and carboxylate groups. Its molecular formula is C8H7Cl2NO4S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorosulfonation of a pyrrole derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of chlorosulfonic acid and methanol under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation reactors and continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions are crucial to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, carboxylic acids, and reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloro and chlorosulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in inhibiting specific enzymes involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-chloro-4-(chlorosulfonyl)benzoate
- Methyl-3-(chlorosulfonyl)-4-methoxybenzoate
- Methyl 5-(chlorosulfonyl)-2-methyl-3-furoate
Uniqueness
Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to its benzoate and furoate counterparts
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
1638269-28-9 |
|---|---|
Molekularformel |
C7H7Cl2NO4S |
Molekulargewicht |
272.10 g/mol |
IUPAC-Name |
methyl 3-chloro-4-chlorosulfonyl-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H7Cl2NO4S/c1-10-3-4(15(9,12)13)5(8)6(10)7(11)14-2/h3H,1-2H3 |
InChI-Schlüssel |
PNSIPDUJIQVUCE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=C1C(=O)OC)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



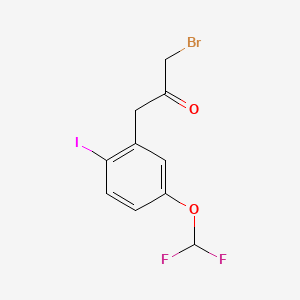
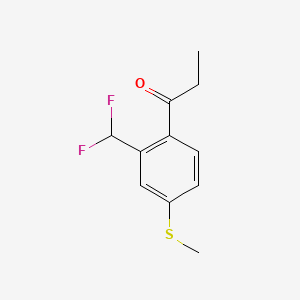

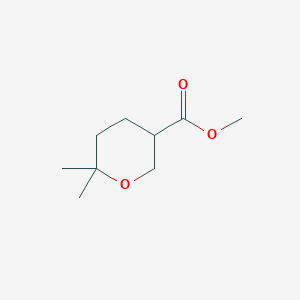
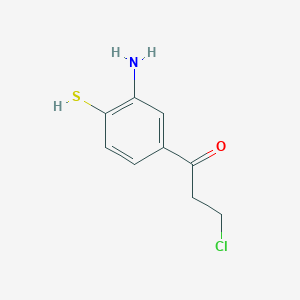
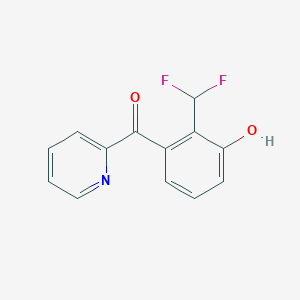
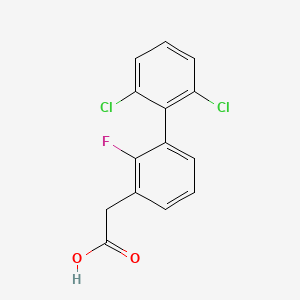
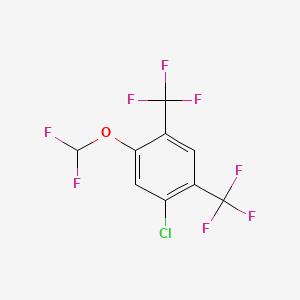
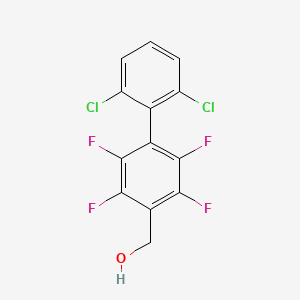
![(E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2](/img/structure/B14052035.png)
![2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol](/img/structure/B14052042.png)
